(1R,3S)-2,2-dicyano-3-(4-methoxyphenyl)cyclopropanecarboxamide
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Overview
Description
(1R,3S)-2,2-dicyano-3-(4-methoxyphenyl)cyclopropanecarboxamide is a cyclopropane derivative with potential applications in various fields of chemistry and biology. The compound features a cyclopropane ring substituted with a methoxyphenyl group, two cyano groups, and a carboxamide group. This unique structure may impart interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-2,2-dicyano-3-(4-methoxyphenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor. One possible route is the reaction of a methoxyphenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-2,2-dicyano-3-(4-methoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert the cyano groups to amines or other functional groups.
Substitution: The methoxy group or the cyano groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine-substituted cyclopropane.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-2,2-dicyano-3-(4-methoxyphenyl)cyclopropanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,3S)-2,2-dicyano-3-(4-methoxyphenyl)cyclopropanecarboxamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,3S)-2,2-dicyano-3-(4-methoxyphenyl)cyclopropanecarboxamide include other cyclopropane derivatives with different substituents. Examples might include:
- 2,2-dicyano-3-phenylcyclopropanecarboxamide
- 2,2-dicyano-3-(4-chlorophenyl)cyclopropanecarboxamide
- 2,2-dicyano-3-(4-methylphenyl)cyclopropanecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents. The presence of both cyano groups and a methoxyphenyl group on the cyclopropane ring may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(1R,3S)-2,2-dicyano-3-(4-methoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c1-18-9-4-2-8(3-5-9)10-11(12(16)17)13(10,6-14)7-15/h2-5,10-11H,1H3,(H2,16,17)/t10-,11+/m1/s1 |
InChI Key |
ULDLGWLCWYEEFD-MNOVXSKESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C2(C#N)C#N)C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C2(C#N)C#N)C(=O)N |
Origin of Product |
United States |
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